molecular formula C18H16N4O3 B11185510 Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11185510
M. Wt: 336.3 g/mol
InChI Key: FPAVNWZWPNSZQN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that combines the structural features of pyridine, benzimidazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This reaction forms the pyrimidobenzimidazole scaffold, which is then further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of pyridine, benzimidazole, and pyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 2-oxo-4-pyridin-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(12-8-5-6-10-19-12)22-13-9-4-3-7-11(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23)

InChI Key

FPAVNWZWPNSZQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=N4

Origin of Product

United States

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